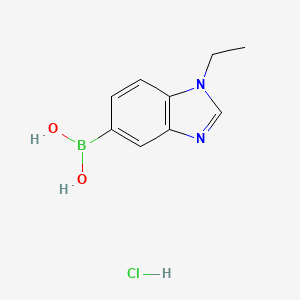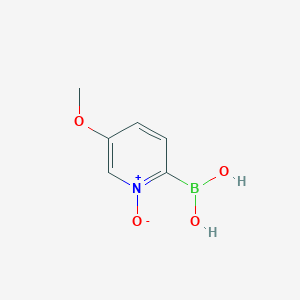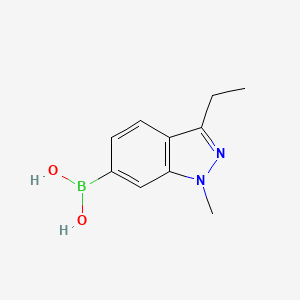
(3-Ethyl-1-methylindazol-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyl-1-methylindazol-6-yl)boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an indazole ring substituted with an ethyl group at the 3-position and a methyl group at the 1-position, along with a boronic acid group at the 6-position. Boronic acids are known for their utility in various organic synthesis reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The synthesis of this compound typically involves the formation of the boronic acid group. This can be achieved through the reaction of the corresponding halide (e.g., bromo or chloro derivative) with a boronic acid reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Indazole Derivative Synthesis: The indazole core can be synthesized through various methods, including the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with an α-bromo ketone.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: this compound can undergo oxidation to form the corresponding boronic ester or boronic acid derivatives. Reduction reactions can also be performed to convert the boronic acid to its corresponding borane derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., toluene, water).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds, vinyl compounds.
Oxidation Reactions: Boronic esters, boronic acids.
Reduction Reactions: Boranes, boronic acid derivatives.
Aplicaciones Científicas De Investigación
(3-Ethyl-1-methylindazol-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of materials and chemicals that require precise molecular architectures.
Mecanismo De Acción
The mechanism by which (3-Ethyl-1-methylindazol-6-yl)boronic acid exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates that are being coupled.
Comparación Con Compuestos Similares
(3-Ethyl-1-methylindazol-6-yl)boronic acid is similar to other boronic acids and indazole derivatives, but it is unique due to its specific substitution pattern. Similar compounds include:
3-Methylindazole boronic acid
1-Methylindazole boronic acid
3-Ethylindazole boronic acid
These compounds differ in their substitution patterns, which can affect their reactivity and applications. This compound's unique combination of ethyl and methyl groups provides distinct chemical properties that make it suitable for specific synthetic applications.
Propiedades
IUPAC Name |
(3-ethyl-1-methylindazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-3-9-8-5-4-7(11(14)15)6-10(8)13(2)12-9/h4-6,14-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCIHGXQYGZADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=NN2C)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
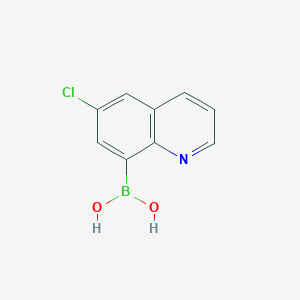

![[3-(Propane-2-sulfinyl)phenyl]boronic acid](/img/structure/B7955951.png)
![{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B7955956.png)
![[3-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B7955961.png)
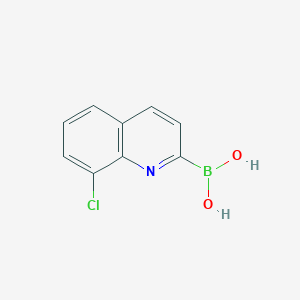
![[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B7955968.png)
![[4-Cyano-3-(dimethylamino)phenyl]boronic acid](/img/structure/B7955974.png)
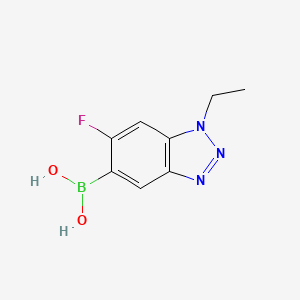
![[2-Methyl-5-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B7955989.png)
![[5-Chloro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B7955991.png)
![{6-Chloroimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B7955995.png)
